molecular formula C13H11NO4 B5766893 1-(5-acetyl-2-methoxyphenyl)-1H-pyrrole-2,5-dione

1-(5-acetyl-2-methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No. B5766893
M. Wt: 245.23 g/mol
InChI Key: NPHMOLLMXNVQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-acetyl-2-methoxyphenyl)-1H-pyrrole-2,5-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AMPPD and is used as a substrate in enzyme-linked immunosorbent assays (ELISA) to detect alkaline phosphatase activity. In

Mechanism of Action

AMPPD is hydrolyzed by alkaline phosphatase to produce 1-(5-methoxy-2-nitrophenyl)-1H-pyrrole-2,5-dione and ammonia. The 1-(5-methoxy-2-nitrophenyl)-1H-pyrrole-2,5-dione produced is a highly fluorescent compound that can be easily detected using a spectrophotometer. The fluorescence intensity is directly proportional to the alkaline phosphatase activity, and the detection limit of AMPPD is very low, making it a highly sensitive substrate for alkaline phosphatase detection.
Biochemical and Physiological Effects:
AMPPD is a non-toxic compound and does not have any significant biochemical or physiological effects on cells or tissues. It is a stable compound and can be stored for long periods without any degradation or loss of activity.

Advantages and Limitations for Lab Experiments

AMPPD has several advantages for lab experiments. It is a highly sensitive substrate for alkaline phosphatase detection and can detect very low levels of alkaline phosphatase activity. It is also a stable compound and can be stored for long periods without any degradation or loss of activity. However, the use of AMPPD in ELISA requires specialized equipment and expertise, which can be a limitation for some labs. In addition, the cost of AMPPD is higher than other substrates, which can be a limiting factor for labs with limited budgets.

Future Directions

The use of AMPPD in ELISA has significantly improved the accuracy and sensitivity of alkaline phosphatase detection. However, there is still room for improvement. Future research could focus on developing new substrates that are more sensitive and specific for alkaline phosphatase detection. In addition, the use of AMPPD in other assays, such as immunoassays and bioassays, could be explored. Finally, the development of new technologies that can detect alkaline phosphatase activity in vivo could have significant clinical implications for the diagnosis and monitoring of diseases.

Synthesis Methods

1-(5-acetyl-2-methoxyphenyl)-1H-pyrrole-2,5-dione can be synthesized by the reaction of 5-amino-2-methoxybenzoic acid and acetylacetone in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained in good yield.

Scientific Research Applications

AMPPD is widely used in ELISA to detect alkaline phosphatase activity. Alkaline phosphatase is an enzyme that is commonly used as a marker for various diseases, including liver diseases, bone disorders, and cancer. The detection of alkaline phosphatase activity is crucial for the diagnosis and monitoring of these diseases. AMPPD is a highly sensitive substrate for alkaline phosphatase, and its use in ELISA has significantly improved the accuracy and sensitivity of alkaline phosphatase detection.

properties

IUPAC Name

1-(5-acetyl-2-methoxyphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8(15)9-3-4-11(18-2)10(7-9)14-12(16)5-6-13(14)17/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHMOLLMXNVQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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